molecular formula C12H18N2O B6257755 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine CAS No. 1495882-64-8

3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine

Cat. No.: B6257755
CAS No.: 1495882-64-8
M. Wt: 206.28 g/mol
InChI Key: DMNRWEYCFLLCKN-UHFFFAOYSA-N
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Description

3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine is a chemical compound that features a pyridine ring and an oxolane ring connected by a propylamine chain. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine typically involves the following steps:

    Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.

    Attachment of the Pyridine Ring: This step involves the coupling of the oxolane ring with a pyridine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Propylamine Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and can be studied for its effects on biological systems.

    Industry: It can be used in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(oxolan-2-yl)-1-(pyridin-2-yl)propan-1-amine: Similar structure but with the pyridine ring at a different position.

    3-(oxolan-2-yl)-1-(pyridin-4-yl)propan-1-amine: Another positional isomer.

    3-(tetrahydrofuran-2-yl)-1-(pyridin-3-yl)propan-1-amine: Similar compound with a tetrahydrofuran ring instead of oxolane.

Uniqueness

3-(oxolan-2-yl)-1-(pyridin-3-yl)propan-1-amine is unique due to its specific ring structure and the position of the pyridine ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1495882-64-8

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(oxolan-2-yl)-1-pyridin-3-ylpropan-1-amine

InChI

InChI=1S/C12H18N2O/c13-12(10-3-1-7-14-9-10)6-5-11-4-2-8-15-11/h1,3,7,9,11-12H,2,4-6,8,13H2

InChI Key

DMNRWEYCFLLCKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC(C2=CN=CC=C2)N

Purity

95

Origin of Product

United States

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